[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol
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Overview
Description
[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol is an organic compound that features a thiophene ring fused with a dioxane ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes and continuous flow reactors to enhance yield and efficiency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]aldehyde or [5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]carboxylic acid .
Scientific Research Applications
Chemistry
In chemistry, [5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its thiophene ring is known to exhibit various pharmacological properties, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Thiophene-based compounds have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .
Industry
In industry, this compound is used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The dioxane ring and methanol group can also contribute to the compound’s overall activity by influencing its solubility and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as suprofen and articaine. These compounds share the thiophene ring structure but differ in their functional groups and overall molecular architecture .
Uniqueness
What sets [5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol apart is its combination of a thiophene ring with a dioxane ring and a methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
679786-64-2 |
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Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
(5-methyl-2-thiophen-2-yl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C10H14O3S/c1-10(5-11)6-12-9(13-7-10)8-3-2-4-14-8/h2-4,9,11H,5-7H2,1H3 |
InChI Key |
YHKIVHYEIVBMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=CC=CS2)CO |
Origin of Product |
United States |
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